2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of appropriate hydrazine derivatives with acylating agents. The sulfanyl group is then introduced via nucleophilic substitution reactions. The final step involves the condensation of the triazole derivative with pyridine-4-carbaldehyde to form the hydrazide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the hydrazide moiety produces amines.
Scientific Research Applications
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
- **2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the pyridine ring, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C23H20N6OS |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-17-7-9-19(10-8-17)22-27-28-23(29(22)20-5-3-2-4-6-20)31-16-21(30)26-25-15-18-11-13-24-14-12-18/h2-15H,16H2,1H3,(H,26,30)/b25-15+ |
InChI Key |
YAXVAOIPVFKTIT-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
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